molecular formula C10H15BN2O2 B1412243 (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid CAS No. 1704069-45-3

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Cat. No. B1412243
M. Wt: 206.05 g/mol
InChI Key: HCZWVJXYHXWRPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring with a boronic acid group and a pyrrolidine ring attached. The empirical formula is C10H15BN2O2 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures are known to participate in various chemical reactions. For instance, pyridine boronic acids can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Ligands: This compound has been utilized in the synthesis of new ligands, like pyrrole–pyridine-based ligands, using Suzuki coupling methods. Such ligands have shown interesting structures when analyzed by X-ray crystallography, with some forming chain-like networks through intermolecular hydrogen bonds (Böttger et al., 2012).

Chemical Reactions and Properties

  • Acylation of Pyrrolidine Diones: The compound has been involved in the acylation of pyrrolidine diones, which are prepared from α-amino acid esters. This process includes reactions with Lewis acids, highlighting the compound's role in synthesizing complex organic molecules (Jones et al., 1990).
  • Suzuki-Miyaura Cross-Coupling Reactions: It has been used in Suzuki–Miyaura carbon–carbon cross-coupling reactions, which are pivotal for creating complex organic structures (Zinad et al., 2018).

Catalysis and Polymerization

  • Activation of Metallocene Complexes: The compound has shown efficacy in activating metallocene complexes for polymerization of olefins, showcasing its utility in industrial chemical processes (Focante et al., 2006).

Synthesis of Halopyridinylboronic Acids

  • Synthesis of Halopyridinylboronic Acids: It has been instrumental in synthesizing novel halopyridinylboronic acids and esters, which are important intermediates in various chemical syntheses (Bouillon et al., 2003).

properties

IUPAC Name

(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-8-6-10(13-4-2-3-5-13)12-7-9(8)11(14)15/h6-7,14-15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZWVJXYHXWRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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